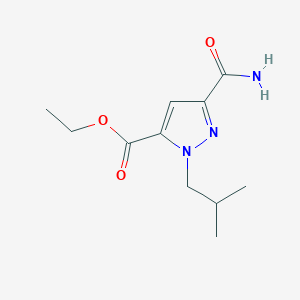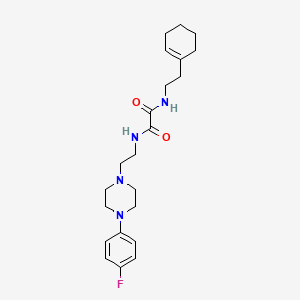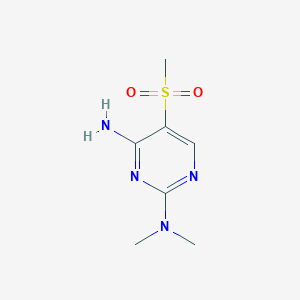
2-N,2-N-dimethyl-5-methylsulfonylpyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, which includes compounds like “2-N,2-N-dimethyl-5-methylsulfonylpyrimidine-2,4-diamine”, often involves organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .
Chemical Reactions Analysis
Pyrimidines, including “this compound”, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Applications De Recherche Scientifique
Polymer Synthesis and Material Properties
A variety of research studies have focused on the synthesis of polymers and assessment of their material properties using derivatives of diamine monomers, such as 2-N,2-N-dimethyl-5-methylsulfonylpyrimidine-2,4-diamine. Liaw et al. (2006) demonstrated the use of a diamine monomer for creating polyamides and polyimides with excellent solubility and thermal stability, potentially applicable in high-performance materials and electronics (Liaw, Huang, & Chen, 2006). Similarly, another study by Liaw et al. (1997) explored the synthesis of polyimides using a methyl-substituted arylene sulfone ether diamine, highlighting its potential in producing materials with high tensile strength and thermal stability (Liaw & Liaw, 1997).
Chemical Catalysis
Zhang et al. (2009) investigated the use of a diamine-functionalized ionic liquid in the hydrogenation of CO2 to formic acid, suggesting a potential application in catalysis and environmental chemistry (Zhang, Hu, Song, Li, Yang, & Han, 2009).
Photodimerization Studies
Research by Lisewski and Wierzchowski (1970) on the photodimerization of 2,4-diketopyrimidines, including derivatives of pyrimidine, in solid-state KBr matrices offers insights into the photochemical reactions of pyrimidine derivatives, which could be relevant in the field of photochemistry (Lisewski & Wierzchowski, 1970).
Synthesis of Biologically Active Compounds
A study by Le (2014) on the synthesis of 4,6-dimethyl-2-methanesulfonylpyrimidine, a key intermediate in the synthesis of many biologically active compounds, underscores the importance of pyrimidine derivatives in medicinal chemistry (Le, 2014).
Applications in Fuel Cells
Fang et al. (2002) explored the synthesis of sulfonated polyimides from sulfonated diamine monomers for use as polyelectrolytes in fuel cells, highlighting the potential of pyrimidine derivatives in energy technologies (Fang, Guo, Harada, Watari, Tanaka, Kita, & Okamoto, 2002).
Propriétés
IUPAC Name |
2-N,2-N-dimethyl-5-methylsulfonylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2S/c1-11(2)7-9-4-5(6(8)10-7)14(3,12)13/h4H,1-3H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEATNXWRBSWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride](/img/structure/B2892949.png)
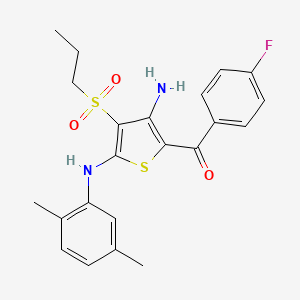
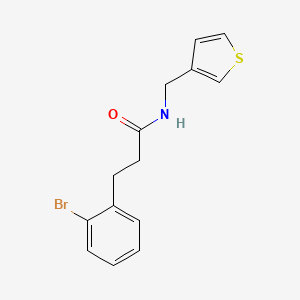

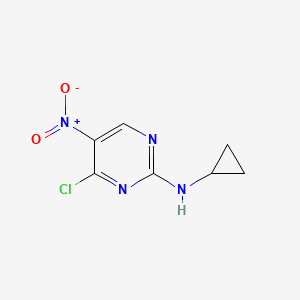
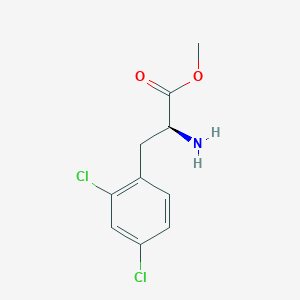
![2-Methyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazol-3-amine](/img/structure/B2892959.png)
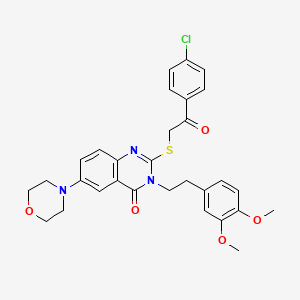

![2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2892965.png)
